Diphenoquinone

Vue d'ensemble

Description

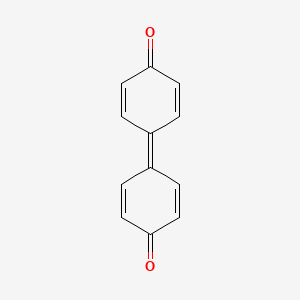

Diphenoquinone, also known as 4,4’-diphenoquinone, is an organic compound characterized by two quinone units connected by a single bond. Quinones are a class of organic compounds that are widely distributed in nature and are known for their electron-accepting properties. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mécanisme D'action

Mode of Action

Quinones, including Diphenoquinone, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They are electron carriers and play a role in various biological processes . The interaction of this compound with its targets leads to changes at the molecular level, affecting the normal functioning of the cells.

Biochemical Pathways

Quinones play a role in photosynthesis as electron carriers . They also have antioxidant activity, which can improve general health conditions . In addition, they are involved in the reverse cholesterol transport pathway, promoting the increase of plasma high-density lipoprotein (HDL) cholesterol .

Pharmacokinetics

The pharmacokinetics of this compound, like other quinones, involves absorption, distribution, metabolism, and excretion (ADME) by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

The interaction of this compound with its targets and its involvement in various biochemical pathways lead to molecular and cellular effects. For instance, this compound has been shown to increase cell cholesterol release and plasma HDL by inhibiting the degradation of ATP-binding cassette transporter A1 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of quinones as photoproducts from air pollutants can have toxicological effects . Furthermore, the action of this compound can be affected by the pH of the environment, as the quinone reacts irreversibly with alkali .

Analyse Biochimique

Biochemical Properties

Diphenoquinone participates in several biochemical reactions, primarily due to its redox properties. It acts as an electron carrier, facilitating electron transfer in various biochemical pathways. This compound interacts with enzymes such as oxidoreductases, which catalyze oxidation-reduction reactions. These interactions often involve the transfer of electrons from this compound to other biomolecules, thereby influencing the redox state of the cell. Additionally, this compound can bind to thiol, amine, and hydroxyl groups, forming covalent adducts that can modify the activity of proteins and enzymes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways by modulating the redox state of signaling molecules, thereby affecting gene expression and cellular metabolism. For instance, this compound can activate or inhibit transcription factors that regulate the expression of genes involved in oxidative stress responses. Moreover, this compound has been shown to induce apoptosis in certain cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo redox cycling, a process where it alternates between oxidized and reduced states. This redox cycling can generate ROS, which can damage cellular components such as DNA, proteins, and lipids. This compound can also inhibit or activate specific enzymes by binding to their active sites or modifying their structure through covalent interactions. These molecular interactions can lead to changes in enzyme activity and alterations in cellular metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress, leading to chronic cellular damage and altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can become pro-oxidant, generating excessive ROS and causing toxic effects. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as hematological abnormalities in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in the detoxification of reactive intermediates. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, this compound can be transported into mitochondria, where it can exert its effects on mitochondrial function and energy production .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with various biomolecules and influence their activity. The subcellular localization of this compound can also affect its function, as its interactions with different cellular components can lead to distinct biochemical outcomes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diphenoquinone can be synthesized through the oxidative coupling of phenols. One common method involves the use of alkali-modified M-Mg-Al hydrotalcites (M = Cu, Fe, Ru, Ni, V, and Pd) in the presence of molecular oxygen. For instance, the reaction of 2,6-di-tert-butylphenol catalyzed by K/M-Mg-Al hydrotalcites selectively yields 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone with over 97% yield . Another method involves the use of copper complexes immobilized in nanospaces of structurally-ordered materials, which catalyze the selective C–C coupling reaction of 2,6-dimethylphenol to 3,3’,5,5’-tetramethylthis compound .

Industrial Production Methods: Industrial production of this compound typically involves the oxidative coupling of phenols using stoichiometric inorganic oxidants. from an environmental perspective, catalytic methods using molecular oxygen as a “green” oxidant are preferred .

Analyse Des Réactions Chimiques

Types of Reactions: Diphenoquinone undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Photocatalysis

Overview : Diphenoquinone, particularly in its tetra-tert-butyl form, has been utilized as an effective photocatalyst in organic reactions.

Case Study : A study demonstrated the use of 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone in the oxidative photocyclization of stilbenes to phenacenes. This method showed high yields and purity, making it suitable for synthesizing semiconductors used in organic electronic devices. The reactions were conducted under UV irradiation and sunlight, showcasing the compound's stability and efficiency as a photocatalyst .

| Compound | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Photocyclization of stilbenes | 93% | UV irradiation for 8 hours |

| This compound | Sunlight exposure | 69% | 7 days |

Synthesis of Organic Compounds

Overview : this compound serves as a precursor in synthesizing various organic compounds, including polymers and pharmaceuticals.

Case Study : Research indicated that diphenoquinones can be synthesized via oxidative coupling of phenols using catalysts like K/M-Mg-Al-C₃O₄ hydrotalcites. This method allows for high selectivity and yield of diphenoquinones while using molecular oxygen as the oxidant .

| Synthesis Method | Catalyst Used | Yield (%) |

|---|---|---|

| Oxidative coupling of phenols | K/Fe-Mg-Al-C₃O₄ hydrotalcite | >97% |

Biological Applications

Overview : Diphenoquinones have been studied for their biological activities, particularly in cholesterol metabolism.

Case Study : A study explored the interaction between this compound and ATP-binding cassette transporter A1 (ABCA1). The findings suggested that this compound enhances HDL (high-density lipoprotein) neogenesis, indicating potential applications in cardiovascular health .

Material Science

Overview : The incorporation of this compound units into polymer matrices has been investigated for enhancing material properties.

Case Study : Research has shown that integrating this compound into biodegradable polymers can improve their mechanical properties and thermal stability. This application is significant for developing sustainable materials with enhanced performance characteristics .

Comparaison Avec Des Composés Similaires

Bianthrone: A diphenoquinone fused with benzene rings, known for its thermochromism and large HOMO–LUMO gap.

Tetramethylthis compound: A derivative of this compound used in the production of aryl epoxy resins.

Uniqueness: this compound is unique due to its high yield in oxidative coupling reactions and its versatility in various applications, from photosensitizers to radiosensitizers. Its ability to produce free radicals and its electron-accepting properties make it distinct from other quinones .

Activité Biologique

Diphenoquinone is a member of the quinone family, characterized by its unique chemical structure and notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. This article delves into the biological activity of this compound, highlighting research findings, case studies, and applications.

Chemical Structure and Properties

This compound can be represented as a derivative of benzoquinone, featuring two phenolic groups. Its structure allows it to participate in redox reactions, making it an important compound in biochemical processes.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

2. Cholesterol Regulation

Research indicates that this compound can enhance the expression of ATP-binding cassette transporter A1 (ABCA1), which plays a vital role in cholesterol efflux and high-density lipoprotein (HDL) formation. In a study involving mouse macrophage cell lines, this compound was found to promote apoA-I-mediated cholesterol release, suggesting its potential in managing cholesterol levels .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its ability to disrupt cellular membranes and inhibit microbial growth makes it a candidate for developing new antimicrobial agents.

Case Study 1: Cholesterol Efflux Enhancement

In a study published in Arteriosclerosis, Thrombosis, and Vascular Biology, this compound was tested on macrophage cell lines to assess its impact on cholesterol metabolism. The results showed that this compound significantly increased ABCA1 levels, leading to enhanced cholesterol efflux and HDL generation .

Case Study 2: Antioxidant Efficacy

A comparative analysis of this compound's antioxidant capacity was conducted using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests. The findings indicated that this compound exhibited superior antioxidant activity compared to other phenolic compounds, highlighting its potential therapeutic applications .

1. Biocatalysis

Diphenoquinones are utilized in biocatalytic processes for polymer synthesis. Enzymatic polymerization involving this compound units has been explored for creating biodegradable polymers with enhanced properties .

2. Drug Development

Due to its biological activities, this compound is being investigated as a lead compound for developing new pharmaceuticals targeting oxidative stress-related diseases and lipid metabolism disorders.

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

4-(4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTHMESPCBONDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=C2C=CC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197787 | |

| Record name | Diphenoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-72-4 | |

| Record name | 4-(4-Oxo-2,5-cyclohexadien-1-ylidene)-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.